![molecular formula C7H13ClN2O2 B13916785 Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13916785.png)
Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride is a chemical compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which imparts distinct chemical properties and reactivity. It is often used in various scientific research applications due to its potential as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride typically involves the reaction of bicyclo[1.1.1]pentane derivatives with hydrazine. One common method includes the following steps:
Starting Material: Bicyclo[1.1.1]pentane-1-carboxylate.
Reaction with Hydrazine: The starting material is reacted with hydrazine under controlled conditions to form the hydrazine derivative.
Methylation: The hydrazine derivative is then methylated using methyl iodide or a similar methylating agent.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The hydrazine group is known to form covalent bonds with various biomolecules, potentially leading to alterations in their function. This interaction can affect cellular processes and pathways, making the compound of interest for therapeutic research.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate: A similar compound with a hydroxyl group instead of a hydrazine group.
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: Another related compound with a hydroxymethyl group.
Uniqueness
Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride is unique due to its hydrazine functional group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C7H13ClN2O2 |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-11-5(10)6-2-7(3-6,4-6)9-8;/h9H,2-4,8H2,1H3;1H |
Clave InChI |
VBLNNNMNXHXKRT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC(C1)(C2)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



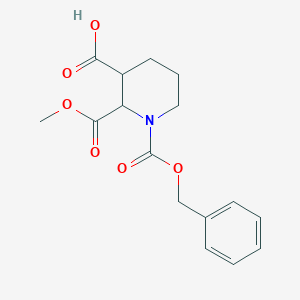
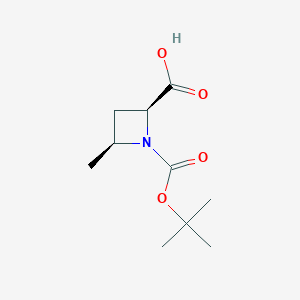
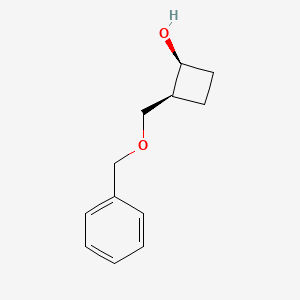
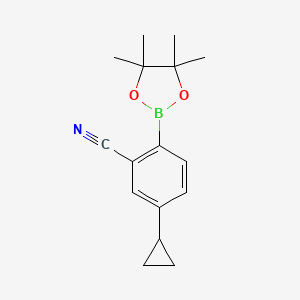
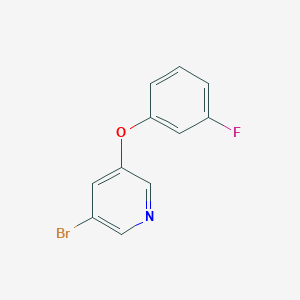
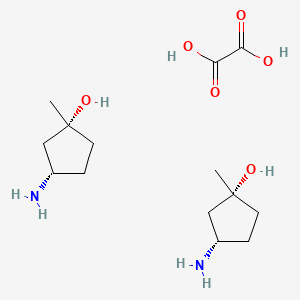
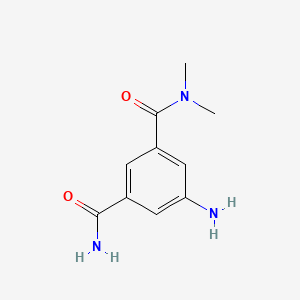
![5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13916764.png)

![2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid](/img/structure/B13916776.png)
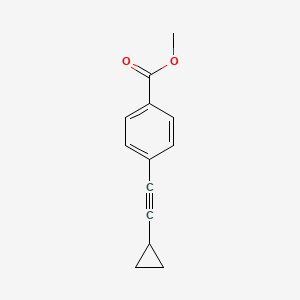
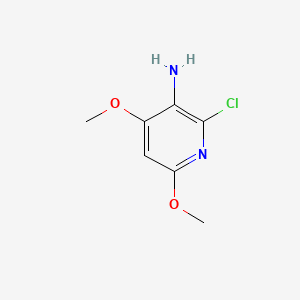
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B13916787.png)
